molecular formula C11H13N5 B15058239 1-Ethyl-4-((1-methyl-1H-pyrazol-4-yl)ethynyl)-1H-pyrazol-5-amine

1-Ethyl-4-((1-methyl-1H-pyrazol-4-yl)ethynyl)-1H-pyrazol-5-amine

Cat. No.: B15058239
M. Wt: 215.25 g/mol
InChI Key: OWDAXGDCNALJJF-UHFFFAOYSA-N
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Description

1-Ethyl-4-((1-methyl-1H-pyrazol-4-yl)ethynyl)-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered aromatic rings containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4-((1-methyl-1H-pyrazol-4-yl)ethynyl)-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through cyclocondensation of hydrazine with a 1,3-dicarbonyl compound.

    Substitution reactions: Introduction of ethyl and methyl groups at specific positions on the pyrazole ring can be done using alkylation reactions.

    Ethynylation: The ethynyl group can be introduced via Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-((1-methyl-1H-pyrazol-4-yl)ethynyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the ethynyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of pyrazole-4-carboxylic acid derivatives.

    Reduction: Formation of pyrazoline derivatives.

    Substitution: Formation of various alkylated pyrazole derivatives.

Scientific Research Applications

1-Ethyl-4-((1-methyl-1H-pyrazol-4-yl)ethynyl)-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antifungal, and antibacterial properties.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-((1-methyl-1H-pyrazol-4-yl)ethynyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In biological systems, it may modulate signaling pathways by interacting with receptors, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid
  • 3,5-Dimethyl-1H-pyrazole
  • 4-Amino-1H-pyrazole

Uniqueness

1-Ethyl-4-((1-methyl-1H-pyrazol-4-yl)ethynyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and ethynyl groups enhances its reactivity and potential for diverse applications compared to other pyrazole derivatives.

Properties

Molecular Formula

C11H13N5

Molecular Weight

215.25 g/mol

IUPAC Name

2-ethyl-4-[2-(1-methylpyrazol-4-yl)ethynyl]pyrazol-3-amine

InChI

InChI=1S/C11H13N5/c1-3-16-11(12)10(7-14-16)5-4-9-6-13-15(2)8-9/h6-8H,3,12H2,1-2H3

InChI Key

OWDAXGDCNALJJF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C#CC2=CN(N=C2)C)N

Origin of Product

United States

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